1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride

Overview

Description

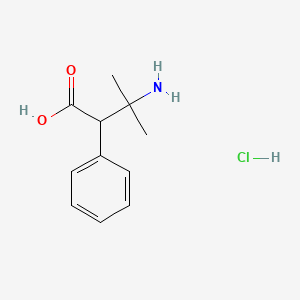

“1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride” is a chemical compound . This compound belongs to the class of piperazine derivatives, which are commonly used as central nervous system stimulants, antipsychotics, and antidepressants.

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride” is represented by the Inchi Code:1S/C13H19N3O.2ClH/c14-13(17)12-10-16(9-7-15-12)8-6-11-4-2-1-3-5-11;;/h1-5,12,15H,6-10H2,(H2,14,17);2*1H . Physical And Chemical Properties Analysis

The molecular weight of “1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride” is 306.23 . Other physical and chemical properties like melting point, boiling point, density were not available in the retrieved data.Scientific Research Applications

Medicinal Chemistry and Drug Design

In medicinal chemistry, this compound is explored for its potential to serve as a building block for the synthesis of various pharmacologically active molecules. Its structure, featuring both a piperazine ring and a phenethylamine moiety, is commonly found in molecules with central nervous system activity. This makes it a valuable precursor in the design of new therapeutic agents, particularly those targeting neurological disorders .

Chemical Synthesis and Material Science

The compound’s reactivity and stability under different conditions make it a candidate for chemical synthesis processes. It could be used to develop new polymeric materials or as a cross-linking agent due to its bifunctional nature. In material science, its incorporation into polymers could enhance properties like thermal stability and mechanical strength .

Biological Studies

Biologically, “1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride” can be used to study protein interactions and enzyme kinetics. Its piperazine ring might interact with biological receptors, making it useful for probing the function of biological pathways or as a potential inhibitor for specific enzymes or receptors .

Pharmacology and Toxicology

In pharmacology, this compound could be used to study drug-receptor interactions and the pharmacokinetics of similar compounds. Its potential toxicological effects can also be assessed to ensure safety in early-stage drug development .

Neuroscience Research

Given its structural features, this compound may have applications in neuroscience research. It could be used to modulate neurotransmitter systems, study neural pathways, or even serve as a lead compound for the development of new neuroactive drugs .

Environmental Science

In environmental science, the compound’s degradation products and their environmental impact could be studied. It could also be used to understand the behavior of similar organic compounds in aquatic systems and their potential bioaccumulation .

Analytical Science

“1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride” can be used as a standard or reference compound in analytical procedures. It could help in developing new analytical methods for detecting similar structures in complex biological or environmental samples .

Advanced Research Applications

This compound could be used in advanced research applications such as the development of novel sensors, bioimaging agents, or as a moiety in radio-labelled compounds for PET scans, contributing to the advancement of diagnostic techniques .

Safety and Hazards

properties

IUPAC Name |

1-(2-phenylethyl)piperazine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.2ClH/c14-13(17)12-10-15-7-9-16(12)8-6-11-4-2-1-3-5-11;;/h1-5,12,15H,6-10H2,(H2,14,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEGBYULFWYQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)N)CCC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](/img/structure/B1445453.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)

![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)

![4-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B1445467.png)